4-(Diisopropylamino)benzaldehyde
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Overview
Description
4-(Diisopropylamino)benzaldehyde is an organic compound with the molecular formula C13H19NO. It is commonly used as an intermediate in organic synthesis and is known for its reactivity due to the presence of both an aldehyde group and a diisopropylamino group .
Preparation Methods
4-(Diisopropylamino)benzaldehyde can be synthesized through various methods. One common synthetic route involves the reaction of benzaldehyde with diisopropylamine under appropriate conditions. This reaction typically requires a catalyst and specific temperature and pressure conditions to achieve optimal yield . Industrial production methods may involve more advanced techniques and equipment to ensure purity and efficiency .
Chemical Reactions Analysis
4-(Diisopropylamino)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The diisopropylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Diisopropylamino)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biomolecule-ligand interactions and free energy calculations.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Diisopropylamino)benzaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the diisopropylamino group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in organic synthesis and drug design .
Comparison with Similar Compounds
4-(Diisopropylamino)benzaldehyde can be compared with other similar compounds such as:
Benzaldehyde: Lacks the diisopropylamino group, making it less reactive in certain types of reactions.
4-(Dimethylamino)benzaldehyde: Has a dimethylamino group instead of a diisopropylamino group, leading to different reactivity and properties.
4-(Diethylamino)benzaldehyde: Similar structure but with diethylamino group, affecting its reactivity and applications
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-[di(propan-2-yl)amino]benzaldehyde |
InChI |
InChI=1S/C13H19NO/c1-10(2)14(11(3)4)13-7-5-12(9-15)6-8-13/h5-11H,1-4H3 |
InChI Key |
XBPROSYLZGGGIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)C=O)C(C)C |
Origin of Product |
United States |
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